molecular formula C15H6FN5O B1666227 AZD6538

AZD6538

Cat. No.: B1666227
M. Wt: 291.24 g/mol
InChI Key: PBVKGEMPZBKZOA-UHFFFAOYSA-N
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Description

AZD6538 is a potent, selective, and brain-penetrant negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has shown significant potential in the treatment of central nervous system disorders, particularly neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD6538 involves the preparation of heteroaryl-butynylpyridines, which are optimized through multiparametric approaches to achieve the desired pharmacophoric features . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in public literature. it is known that the compound can be synthesized in as little as one step from the initial leads identified through high-throughput screening .

Mechanism of Action

AZD6538 exerts its effects by binding to the mGluR5 receptor as a negative allosteric modulator. This binding inhibits the receptor’s activity, leading to a reduction in intracellular calcium ion release. The molecular targets involved include the mGluR5 receptor and the associated signaling pathways that regulate calcium ion release .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H6FN5O

Molecular Weight

291.24 g/mol

IUPAC Name

6-[5-(3-cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C15H6FN5O/c16-12-4-10(7-18)3-11(5-12)15-20-14(21-22-15)13-2-1-9(6-17)8-19-13/h1-5,8H

InChI Key

PBVKGEMPZBKZOA-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F

Canonical SMILES

C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD6538;  AZD 6538;  AZD-6538.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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